(2S)-2-phenyl-2-pyrrol-1-yl-ethanoic acid
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Overview
Description
(2S)-2-phenyl-2-pyrrol-1-yl-ethanoic acid is an organic compound that features a phenyl group and a pyrrole ring attached to a chiral ethanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-phenyl-2-pyrrol-1-yl-ethanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Chiral Center: The chiral center is introduced by asymmetric synthesis, often using chiral catalysts or auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and reagents are carefully selected to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-phenyl-2-pyrrol-1-yl-ethanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohol or amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrole rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted pyrroles
Scientific Research Applications
(2S)-2-phenyl-2-pyrrol-1-yl-ethanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2S)-2-phenyl-2-pyrrol-1-yl-ethanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-phenyl-2-pyrrol-1-yl-propanoic acid: Similar structure but with a propanoic acid backbone.
(2S)-2-phenyl-2-pyrrol-1-yl-butanoic acid: Similar structure but with a butanoic acid backbone.
(2S)-2-phenyl-2-pyrrol-1-yl-pentanoic acid: Similar structure but with a pentanoic acid backbone.
Uniqueness
(2S)-2-phenyl-2-pyrrol-1-yl-ethanoic acid is unique due to its specific combination of a phenyl group and a pyrrole ring attached to a chiral ethanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-phenyl-2-pyrrol-1-ylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-9,11H,(H,14,15)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRJAIIHCKGTCV-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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